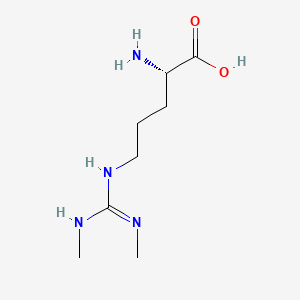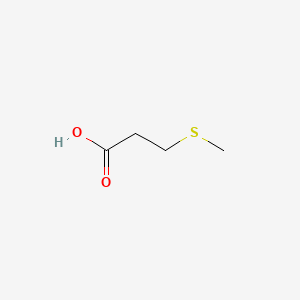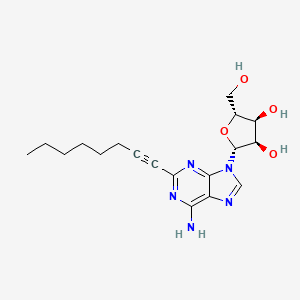
1,3-Didecanoylglycerol
Overview
Description
Its molecular formula is C23H44O5, and it has a molecular weight of 400.6 g/mol . Didecanoin is a liquid at room temperature and is primarily used in scientific research and industrial applications.
Mechanism of Action
Target of Action
1,3-Dicaprin, also known as 1,3-Didecanoylglycerol, is a saturated diacylglycerol The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that it has been used in the formation of lipid monolayers in the study of lipases . Lipases are enzymes that catalyze the hydrolysis of fats (lipids), and 1,3-Dicaprin may interact with these enzymes during this process.
Biochemical Pathways
1,3-Dicaprin is involved in the enzymatic esterification of glycerol and capric acid, mediated by the commercial biocatalyst Lipozyme RM IM . This process results in the formation of 1,3-Dicaprin . The compound plays a role in the study of lipases, enzymes responsible for the breakdown of lipids .
Result of Action
It’s known that the compound has been used in the formation of lipid monolayers in the study of lipases , which suggests it may have a role in lipid metabolism.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1,3-Dicaprin are not fully understood due to limited research. As a type of diacylglycerol, it may interact with various enzymes, proteins, and other biomolecules. Diacylglycerols are known to activate protein kinase C (PKC), an enzyme involved in several signal transduction pathways .
Cellular Effects
Diacylglycerols, including 1,3-Dicaprin, are known to influence cell function by acting as secondary messengers in signal transduction pathways . They can impact gene expression and cellular metabolism, although the exact mechanisms and effects may vary depending on the specific type of cell and the context.
Molecular Mechanism
As a diacylglycerol, it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme activation or inhibition, and changes in gene expression .
Metabolic Pathways
As a type of diacylglycerol, it may be involved in lipid metabolism pathways .
Transport and Distribution
Lipids such as 1,3-Dicaprin are typically transported in the body bound to proteins, and they can accumulate in various tissues depending on their specific properties .
Subcellular Localization
Diacylglycerols are typically found in the cell membrane, where they can interact with membrane-bound proteins and play roles in signal transduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
Didecanoin can be synthesized through the esterification of glycerol with decanoic acid. The reaction typically involves heating glycerol and decanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to promote ester bond formation. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion .
Industrial Production Methods
In an industrial setting, didecanoin can be produced using a similar esterification process but on a larger scale. The reaction may be conducted in a continuous flow reactor to increase efficiency and yield. The product is then purified through distillation or chromatography to obtain high-purity didecanoin .
Chemical Reactions Analysis
Types of Reactions
Didecanoin undergoes various chemical reactions, including:
Hydrolysis: Didecanoin can be hydrolyzed to yield glycerol and decanoic acid. This reaction is typically catalyzed by lipases or acidic conditions.
Oxidation: Didecanoin can undergo oxidation to form peroxides or other oxidized products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of didecanoin can lead to the formation of glycerol and decanoic alcohol.
Common Reagents and Conditions
Hydrolysis: Lipases, acidic or basic conditions.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Glycerol and decanoic acid.
Oxidation: Peroxides, oxidized fatty acids.
Reduction: Glycerol, decanoic alcohol.
Scientific Research Applications
Didecanoin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Employed in studies of lipid metabolism and enzyme activity, particularly lipases.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of cosmetics, food additives, and biodegradable lubricants.
Comparison with Similar Compounds
Similar Compounds
1,2-Didecanoin: Similar to didecanoin but with the ester bonds at different positions on the glycerol backbone.
1,3-Dicaprin: Another diacylglycerol with capric acid (decanoic acid) at two positions.
Glyceryl dicaprate: A synonym for didecanoin, highlighting its composition of glycerol and capric acid.
Uniqueness
Didecanoin is unique due to its specific esterification pattern, which affects its physical properties and reactivity. Its ability to form stable emulsions and its biocompatibility make it particularly valuable in medical and industrial applications .
Properties
IUPAC Name |
(3-decanoyloxy-2-hydroxypropyl) decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44O5/c1-3-5-7-9-11-13-15-17-22(25)27-19-21(24)20-28-23(26)18-16-14-12-10-8-6-4-2/h21,24H,3-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYWNJQNVNYQSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938727 | |
| Record name | 2-Hydroxypropane-1,3-diyl didecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | DG(10:0/0:0/10:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0092962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17598-93-5, 53988-07-1 | |
| Record name | 1,3-Didecanoylglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Didecanoic acid, diester with glycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053988071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxypropane-1,3-diyl didecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Didecanoic acid, diester with glycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.531 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(Z)-3-(3-chloro-4-cyclohexylphenyl)prop-2-enyl]-N-ethylcyclohexanamine](/img/structure/B1663840.png)









![3-[[5-(2,3-dichlorophenyl)tetrazol-1-yl]methyl]pyridine;hydrochloride](/img/structure/B1663860.png)


